molecular formula C4H3ClFN3 B157395 2-Amino-4-chloro-5-fluoropyrimidine CAS No. 1683-75-6

2-Amino-4-chloro-5-fluoropyrimidine

Cat. No. B157395
CAS RN: 1683-75-6
M. Wt: 147.54 g/mol
InChI Key: JJSZXRDRSOBWAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-chloro-5-fluoropyrimidine is an organic compound with the chemical formula C4H3ClFN3 . It is a colorless crystal or white to yellow crystalline powder . It is soluble in some organic solvents such as ethanol, ether, and chloroform, but insoluble in water . Its melting point is approximately 223-225°C .


Synthesis Analysis

The synthesis of 2-chloro-5-fluoropyrimidine involves adding 2,4-Dichloro-5-fluoropyrimidine and reducing metal powder to the solvent, stirring to raise the temperature to the reaction temperature, slowly adding acid dropwise, and keeping the temperature until the reaction is completed .


Molecular Structure Analysis

The molecular weight of 2-Amino-4-chloro-5-fluoropyrimidine is 147.54 . The linear formula is C4H3ClFN3 .


Chemical Reactions Analysis

2-Chloro-5-fluoropyrimidine can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of K2CO3, via C-N bond forming reaction .


Physical And Chemical Properties Analysis

2-Amino-4-chloro-5-fluoropyrimidine is a solid at 20°C . It has a boiling point of 321.7°C at 760 mmHg .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Specific Scientific Field

Medicinal chemistry and pharmaceutical research.

2-Amino-4-chloro-5-fluoropyrimidine

serves as a valuable intermediate in the synthesis of various bioactive compounds. Researchers often use it as a starting material to create novel drugs.

Methods of Application

  • Synthesis of 5-Fluoro-2-amino Pyrimidines : By reacting 2-Amino-4-chloro-5-fluoropyrimidine with various amines in the presence of K2CO3 , researchers can form C-N bonds, leading to the synthesis of 5-fluoro-2-amino pyrimidines. These derivatives may exhibit biological activity and serve as potential drug candidates .

Results and Outcomes

The resulting 5-fluoro-2-amino pyrimidines can be further modified to create compounds with specific pharmacological properties. For example, some derivatives may act as antimicrobial agents, antiviral drugs, or anticancer agents. Researchers evaluate their efficacy, toxicity, and pharmacokinetics to identify promising candidates for further development .

Anticancer Research

Specific Scientific Field

Oncology and cancer drug discovery.

2-Amino-4-chloro-5-fluoropyrimidine

derivatives have shown promise as potential anticancer agents.

Methods of Application

Results and Outcomes

Some derivatives exhibit potent anticancer activity by interfering with essential cellular processes, such as DNA replication or protein synthesis. Researchers analyze their mechanisms of action and optimize their properties for potential clinical use .

Agrochemical Research

Specific Scientific Field

Agricultural chemistry and crop protection.

2-Amino-4-chloro-5-fluoropyrimidine

derivatives may find applications in agrochemicals.

Methods of Application

Results and Outcomes

Effective herbicides and fungicides based on this scaffold can contribute to sustainable agriculture by improving crop yield and minimizing environmental impact .

Materials Science

Specific Scientific Field

Materials chemistry and polymer science.

2-Amino-4-chloro-5-fluoropyrimidine

derivatives can be incorporated into materials for specific applications.

Methods of Application

Results and Outcomes

Modified polymers find use in coatings, adhesives, and other materials. Researchers investigate their mechanical, thermal, and chemical properties to optimize their performance .

Organic Synthesis

Specific Scientific Field

Organic chemistry and synthetic methodology.

2-Amino-4-chloro-5-fluoropyrimidine

serves as a versatile building block in organic synthesis.

Methods of Application

Results and Outcomes

By incorporating this building block into complex molecules, researchers access new chemical space and develop innovative synthetic routes .

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands and face thoroughly after handling .

Future Directions

While specific future directions for 2-Amino-4-chloro-5-fluoropyrimidine were not found, it is known that pyrimidines have a wide range of pharmacological effects and are the subject of ongoing research . The compound’s potential for synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is a promising area of study .

Relevant Papers There are several peer-reviewed papers and technical documents related to 2-Amino-4-chloro-5-fluoropyrimidine available at Sigma-Aldrich . These documents provide more detailed information about the compound and its properties.

properties

IUPAC Name

4-chloro-5-fluoropyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClFN3/c5-3-2(6)1-8-4(7)9-3/h1H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSZXRDRSOBWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343505
Record name 2-Amino-4-chloro-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-chloro-5-fluoropyrimidine

CAS RN

1683-75-6
Record name 2-Amino-4-chloro-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-chloro-5-fluoropyrimidine
Reactant of Route 2
2-Amino-4-chloro-5-fluoropyrimidine
Reactant of Route 3
2-Amino-4-chloro-5-fluoropyrimidine
Reactant of Route 4
Reactant of Route 4
2-Amino-4-chloro-5-fluoropyrimidine
Reactant of Route 5
Reactant of Route 5
2-Amino-4-chloro-5-fluoropyrimidine
Reactant of Route 6
2-Amino-4-chloro-5-fluoropyrimidine

Citations

For This Compound
2
Citations
GJ Durr - Journal of Medicinal Chemistry, 1965 - ACS Publications
Since the synthesis of 5-fluorouracil by Duschinsky, Pleven, and Heidelberger2 this compound has attacted (1)(a) Supportedlargely by a Michigan Cancer Foundation Grant,(b) …
Number of citations: 11 pubs.acs.org
JA Skorcz, JE Robertson - Journal of Medicinal Chemistry, 1965 - ACS Publications
In view of the chemical uniqueness of a four-mem-bered ring fused to an aromatic nucleus and the simi-larity of this system to the phenethyl chain, several amines containing the 1-…
Number of citations: 26 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.